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Compound Name:
phenoxyethanimidamide

Cat. No.: B1312542

Get Quote

Executive Summary

2-Phenoxy-N'-hydroxyethanimidamide (commonly referred to as 2-phenoxyacetamidoxime)

represents a critical structural motif in medicinal chemistry, serving primarily as a bioisostere for
carboxylic acids and a prodrug scaffold for amidines. Its chemical utility lies in the reactivity of
the amidoxime group (

), which facilitates the synthesis of 1,2,4-oxadiazoles and other heterocycles, while its biological
relevance is anchored in its metabolic conversion to active amidines via the mitochondrial
Amidoxime Reducing Component (MARC) system.

This guide provides a comprehensive technical analysis of the molecule, detailing its
nomenclature, physicochemical properties, synthetic protocols, and biological applications.

Identity & Nomenclature

The nomenclature of amidoximes can be ambiguous due to tautomerism and isomerism. The
IUPAC name prioritizes the imine structure, while common names often reflect the parent nitrile
or acid.
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Attribute Detail

Preferred IUPAC Name (2)-N'-hydroxy-2-phenoxyethanimidamide

2-Phenoxyacetamidoxime; 2-Phenoxy-N-
Common Synonyms o i .
hydroxyacetamidine; Phenoxyacetamide oxime

Chemical Formula

Molecular Weight 166.18 g/mol
SMILES clcccecclOCC(=NO)N
(Predicted) NUWNUNRECZGDII-
InChl Key
UHFFFAOYSA-N
Parent Precursor Phenoxyacetonitrile (CAS: 3598-14-9)

Structural Isomerism

Amidoximes exist as E (trans) and Z (cis) geometric isomers around the

bond. The Z-isomer is typically the thermodynamically stable form in the solid state, stabilized
by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

Physicochemical Profile (Predicted)

As a specific CAS entry for this intermediate is often subsumed under general amidoxime
libraries, the following properties are derived from structure-activity relationship (SAR) data of
homologous phenoxy-alkyl-amidoximes.
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Property Value /| Description
Physical State White to off-white crystalline solid
_ _ 108-112 °C (Typical range for acetamidoxime
Melting Point o
derivatives)
- Soluble in DMSO, Methanol, Ethanol; Sparingly
Solubility ] )
soluble in Water; Insoluble in Hexane
] ] ~4.5 - 5.5 (Less basic than corresponding
pKa (Conjugate Acid) o )
amidine due to electronegative -OH)
~1.2 (Moderate lipophilicity, suitable for
LogP .
membrane permeability)
2 (
H-Bond Donors
)
3(
H-Bond Acceptors
in oxime,
in ether)

Synthetic Protocol: From Nitrile to Amidoxime

The standard synthesis involves the nucleophilic addition of hydroxylamine to
phenoxyacetonitrile. This reaction is robust but requires careful control of pH to ensure the
hydroxylamine is in its free base form (nucleophilic) rather than its protonated salt form (non-
nucleophilic).

Reagents & Materials[3][4][5][6][7]

e Precursor: Phenoxyacetonitrile (1.0 eq)

» Reagent: Hydroxylamine hydrochloride (
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) (1.2-1.5eq)

e Base: Sodium carbonate (

) or Triethylamine (

) (1.5 eq)

e Solvent: Ethanol/Water (3:1 v/v) or Methanol

Step-by-Step Methodology

e Preparation of Free Hydroxylamine:
o Dissolve

in @ minimum amount of water.

o Slowly add the base (

) with stirring. Caution:
evolution will occur.

o Dilute with ethanol. A white precipitate of NaCl will form if using carbonate; this can be
filtered off or left in the suspension.

» Nucleophilic Addition:
o Add phenoxyacetonitrile dropwise to the hydroxylamine solution at room temperature.
o Critical Step: Heat the mixture to reflux (approx. 70-80 °C) for 4—6 hours.

o Monitoring: Monitor reaction progress by TLC (eluent: Hexane/EtOAc 1:1) or IR.[1][2] The
disappearance of the sharp nitrile peak at ~2250

indicates completion.
e Workup & Purification:

o Evaporate the organic solvent (ethanol) under reduced pressure.
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o The residue will be an aqueous suspension. Cool to 0—4 °C to induce crystallization.
o Filter the solid and wash with cold water.

o Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Reaction Mechanism Visualization

Phenoxyacetonitrile  Nucleophilic Attack

(Ph-O-CH2-CN) (Rate Limiting) Proton Transfer
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Click to download full resolution via product page

Figure 1: Synthetic pathway for the conversion of phenoxyacetonitrile to 2-
phenoxyacetamidoxime via nucleophilic addition.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are
diagnostic.

Infrared Spectroscopy (FT-IR)

e 3400 - 3200 cm~1: Broad absorption corresponding to

and
stretching vibrations.

e ~1660 cm~1!: Distinct

stretching (amidoxime characteristic).

e 1240 cm~1: Strong

asymmetric stretch (aryl alkyl ether).
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e Absent: No sharp peak at 2250 cm~?* (confirms consumption of nitrile).

Nuclear Magnetic Resonance (*H-NMR)
Predicted shifts in DMSO-d6 (& ppm):

9.0 — 9.5: Singlet (1H),

(Exchangeable with

).

6.9 — 7.4: Multiplet (5H), Aromatic protons (Phenoxy group).

5.4 — 5.8: Broad Singlet (2H),

(Exchangeable).

4.4 — 4.5: Singlet (2H),

Biological Relevance: The mARC Pathway

2-Phenoxy-N'-hydroxyethanimidamide serves as a model for amidoxime prodrugs. Amidines
are often potent drugs (e.g., anticoagulants, antiparasitics) but suffer from poor oral
bioavailability due to their high basicity (pKa ~11-12), which prevents passive diffusion across
membranes.

By masking the amidine as an amidoxime (pKa ~5), the molecule becomes non-charged at
physiological pH, allowing intestinal absorption. Once absorbed, it is retro-reduced to the active
amidine by the mitochondrial Amidoxime Reducing Component (MARC) system.

Metabolic Activation Workflow
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Figure 2: The metabolic activation pathway of amidoxime prodrugs via the mARC enzyme
system.

Potential Therapeutic Applications

While this specific molecule is a fragment, its derivatives (phenoxyacetamide scaffold) exhibit:
e Anti-inflammatory Activity: Inhibition of COX-2 enzymes.[3]

» Antimicrobial Activity: Disruption of bacterial cell walls (often requiring further substitution on
the phenyl ring).

e Anticonvulsant Activity: Modulation of sodium channels.
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Safety & Handling

e Hazard Class: Irritant (Skin/Eye).

e Precursor Warning: Phenoxyacetonitrile is toxic and can release cyanide under extreme
hydrolytic conditions. Handle in a fume hood.

o Storage: Store in a cool, dry place. Amidoximes can decompose to amides or nitriles upon
prolonged exposure to heat or moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Chemical Profile & Synthetic Utility: 2-Phenoxy-N'-
hydroxyethanimidamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1312542/docs#chemical-profile-synthetic-utility-2-
phenoxy-n-hydroxyethanimidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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